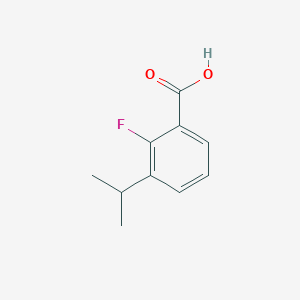

2-Fluoro-3-(propan-2-yl)benzoic acid

Description

Contextualization within Fluorinated Aromatic Carboxylic Acid Chemistry

Fluorinated aromatic carboxylic acids represent a critical class of compounds in modern chemistry, valued for their utility as building blocks in the creation of complex molecules with tailored properties. hokudai.ac.jp The presence of fluorine can dramatically alter the electronic and steric environment of a molecule, influencing its reactivity and biological activity.

Key Physicochemical Effects of Fluorine Substitution:

Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible to enzymatic cleavage. tandfonline.com

Altered Acidity: The strong electron-withdrawing nature of fluorine can increase the acidity of a nearby carboxylic acid group. mdpi.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, improving ligand binding. tandfonline.com

Modified Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.combenthamscience.com

Benzoic acid and its derivatives are fundamental precursors in the industrial synthesis of a vast array of organic substances. wikipedia.org They are versatile reagents used in the production of esters, amides, and other functional groups. savemyexams.comorganic-chemistry.org The carboxylic acid group can be readily converted into other functionalities, making benzoic acid derivatives valuable intermediates in multi-step syntheses. wikipedia.org In medicinal chemistry, the benzoic acid scaffold is present in numerous pharmaceutical compounds, highlighting its importance as a pharmacophore. ontosight.ai

Common Transformations of the Carboxylic Acid Group in Benzoic Acid Derivatives:

Esterification: Reaction with alcohols to form esters. organic-chemistry.org

Amidation: Reaction with amines, often via an acyl chloride intermediate, to form amides. wikipedia.org

Reduction: Conversion to benzaldehyde (B42025) or benzyl (B1604629) alcohol using reducing agents like LiAlH4. wikipedia.org

Halogenation: Conversion to acyl halides using reagents like thionyl chloride. wikipedia.org

Overview of General Research Trends Pertaining to Structurally Related Compounds

While specific research on 2-Fluoro-3-(propan-2-yl)benzoic acid is limited, extensive studies on structurally analogous compounds provide valuable insights into its potential properties and applications. Research in this area is largely driven by the pursuit of novel pharmaceuticals and agrochemicals. For instance, various fluorinated and alkyl-substituted benzoic acids have been investigated for their biological activities.

The synthesis of fluorinated aromatic carboxylic acids is an active area of research, with methods being developed for their regioselective synthesis from readily available starting materials. hokudai.ac.jp The introduction of fluorine at specific positions on the aromatic ring is crucial for fine-tuning the properties of the final product.

Below is a comparative table of structurally related fluorinated benzoic acid derivatives and their known contexts or applications, which helps to frame the potential research avenues for this compound.

| Compound Name | CAS Number | Molecular Formula | Key Research Context/Application |

| 2-Fluorobenzoic acid | 445-29-4 | C7H5FO2 | Intermediate in the synthesis of pharmaceuticals and agrochemicals. mdpi.comsigmaaldrich.com |

| 2-Fluoro-4-hydroxybenzoic acid | 65145-13-3 | C7H5FO3 | Building block for liquid crystals and active pharmaceutical ingredients (APIs). ossila.com |

| 2-Amino-3-fluorobenzoic acid | Not specified | C7H6FNO2 | Intermediate for indole (B1671886) derivatives with therapeutic applications. orgsyn.org |

| 2-Fluoro-3-nitrobenzoic acid | Not specified | C7H4FNO4 | Important medical intermediate. wipo.int |

| 2-Fluoro-4-(propan-2-yl)benzoic acid | 1341179-82-5 | C10H11FO2 | Chemical intermediate. sigmaaldrich.com |

| 3-Fluoro-2-(propan-2-yloxy)benzoic acid | 1248479-48-2 | C10H11FO3 | Building block for research. achemblock.com |

This table is interactive. Click on the headers to sort the data.

Identification of Research Gaps and Unexplored Scientific Avenues for this compound

The current body of scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the fluorinated benzoic acid core and the isopropyl substituent—are well-studied in other contexts, their unique arrangement in this particular isomer remains largely unexplored. This presents a number of exciting opportunities for future research.

Potential Areas for Future Investigation:

Novel Synthetic Routes: Developing efficient and stereoselective synthetic pathways to access this compound would be a primary and crucial step. Current methods for synthesizing fluorinated benzoic acids could be adapted and optimized for this specific target. google.comgoogle.com

Physicochemical Characterization: A thorough investigation of its physical and chemical properties, such as its pKa value, lipophilicity (logP), and solid-state structure, is needed. These fundamental data are essential for predicting its behavior in various chemical and biological systems. The acidity, for example, will be influenced by the interplay of the electron-withdrawing fluorine and the electron-donating isopropyl group. libretexts.orgnih.govmdpi.com

Exploration of Biological Activity: Given the prevalence of fluorinated benzoic acids in medicinal chemistry, screening this compound and its derivatives for various biological activities (e.g., as enzyme inhibitors, receptor antagonists) could uncover new therapeutic leads. The specific substitution pattern may lead to unique interactions with biological targets.

Derivatization and Application in Materials Science: The carboxylic acid handle allows for a wide range of derivatization reactions, opening the door to the synthesis of novel esters, amides, and polymers. These new materials could possess interesting properties for applications in fields such as liquid crystals or advanced polymers. ossila.com

Comparative Studies: A systematic comparison of the properties and reactivity of this compound with its other isomers (e.g., 2-Fluoro-4-(propan-2-yl)benzoic acid, 3-Fluoro-2-(propan-2-yl)benzoic acid) would provide valuable structure-activity relationship (SAR) data. This would contribute to a deeper understanding of how substituent positioning affects molecular behavior.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPSVPIJTNNZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369805-45-7 | |

| Record name | 2-fluoro-3-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 3 Propan 2 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For 2-fluoro-3-(propan-2-yl)benzoic acid, several strategic disconnections can be considered, primarily focusing on the formation of the carbon-carbon bond of the carboxyl group and the introduction of the halogen and alkyl substituents.

One of the most fundamental disconnections involves the bond between the aromatic ring and the carboxyl group (C-COOH bond). This leads to a synthon of a 2-fluoro-3-isopropylphenyl anion or an equivalent organometallic species, which can be carboxylated.

Retrosynthetic Pathway A: Carboxylation of a Pre-functionalized Arene

This approach prioritizes the late-stage introduction of the benzoic acid moiety. The synthesis begins with a benzene (B151609) ring already bearing the fluoro and isopropyl groups in the desired 1,2,3-substitution pattern.

Disconnection: Ar-COOH ⇒ Ar-M + CO₂

Key Intermediate: 1-Fluoro-2-isopropylbenzene derivative suitable for metalation.

Synthetic Strategy: The core of this strategy is the preparation of a 1-halo-2-fluoro-3-isopropylbenzene intermediate. This precursor can then undergo a halogen-metal exchange followed by quenching with carbon dioxide to yield the target benzoic acid. The primary challenge lies in the regioselective synthesis of the trisubstituted benzene precursor.

Retrosynthetic Pathway B: Functionalization of a Benzoic Acid Core

Alternatively, the synthesis can commence with a pre-existing benzoic acid derivative, followed by the sequential introduction of the fluoro and isopropyl groups.

Disconnection: Introduction of Fluoro and Isopropyl groups onto a benzoic acid scaffold.

Key Intermediate: A substituted benzoic acid (e.g., 2-fluorobenzoic acid or 3-isopropylbenzoic acid).

Synthetic Strategy: This approach leverages the directing effects of the carboxyl and other existing groups. However, the directing effects of the substituents can be conflicting. The carboxyl group is a meta-director, while the fluoro and isopropyl groups are ortho-, para-directors. This can lead to challenges in achieving the required 1,2,3-substitution pattern and may result in mixtures of isomers, necessitating complex purification steps.

The successful synthesis of this compound hinges on the regioselective installation of the substituents. This is often the most challenging aspect of the synthesis.

Strategy 1: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgbaranlab.org A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For the target molecule, a DMG can be used to install either the carboxyl group or one of the other substituents in a controlled manner. For instance, starting with 2-fluoroanisole, the methoxy (B1213986) group could direct the introduction of the isopropyl group at the 3-position. Subsequent functional group transformations would be required to convert the methoxy group into a carboxylic acid.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically requires a precursor with a good leaving group (e.g., -NO₂ or -Cl) at the 2-position and an activating group (typically a strong electron-withdrawing group) ortho or para to it. A potential precursor could be 2-chloro-3-isopropylbenzoic acid, although the electron-donating nature of the isopropyl group does not strongly activate the ring for SNAr. A more viable route involves starting with a precursor like 2-amino-3-isopropylbenzoic acid, which can be converted to a diazonium salt and subsequently to the fluoro derivative via the Balz-Schiemann reaction.

Strategy 3: Electrophilic Aromatic Substitution

While standard electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or halogenation can be used, they often suffer from poor regioselectivity with polysubstituted benzenes. The combined directing effects of multiple substituents can lead to a mixture of products, making this a less favorable approach for a specific isomer like the target molecule.

Classical and Established Synthetic Routes

Several classical and modern synthetic methods can be adapted to prepare this compound. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

This method is a direct and reliable way to form the benzoic acid moiety and corresponds to Pathway A in the retrosynthetic analysis. The key is the availability of a suitable halogenated precursor.

The general reaction involves treating a halo-aromatic compound with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate an aryllithium intermediate. This highly reactive species is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice), followed by an acidic workup to yield the carboxylic acid.

General Scheme: Ar-X + R-Li → Ar-Li + R-X Ar-Li + CO₂ → Ar-COOLi Ar-COOLi + H₃O⁺ → Ar-COOH + Li⁺ (where X = Br, I)

A plausible route for the synthesis of this compound would start from 1-bromo-2-fluoro-3-isopropylbenzene (B15330812).

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Halogen-Metal Exchange | n-BuLi or s-BuLi, THF, -78 °C | Generation of the aryllithium intermediate regioselectively at the position of the bromine atom. |

| 2 | Carboxylation | Solid CO₂ (dry ice) | Introduction of the carboxyl group by nucleophilic attack of the aryllithium on CO₂. |

| 3 | Acidification | Aqueous HCl or H₂SO₄ | Protonation of the lithium carboxylate salt to yield the final benzoic acid product. |

The main synthetic challenge for this route is the preparation of the 1-bromo-2-fluoro-3-isopropylbenzene precursor with the correct regiochemistry.

Directed ortho-metalation (DoM) offers an elegant solution to the problem of regioselectivity. wikipedia.org In this strategy, a functional group on the aromatic ring directs a strong base (usually an organolithium reagent) to deprotonate a specific ortho-position. baranlab.orguwindsor.ca The resulting aryllithium can then react with an electrophile.

The carboxylate group itself can act as a directing group. organic-chemistry.org A potential strategy could involve the ortho-lithiation of 3-isopropylbenzoic acid. However, the isopropyl group may sterically hinder the lithiation at the 2-position, potentially favoring lithiation at the 6-position.

A more robust DoM strategy would employ a more powerful directing group that can be later converted into a carboxylic acid. For example, a pivalamide (B147659) group (-CON(i-Pr)₂) is an excellent DMG.

Illustrative DoM Pathway:

Start with 2-fluoro-3-isopropylaniline: Convert the amine to a pivalamide.

Directed Ortho-Metalation: The pivalamide group would direct lithiation to the 6-position (ortho to the amide). This position is not the desired one for carboxylation.

Alternative DoM approach: Start with a simpler aromatic, use a DMG to install the substituents in the correct order, and then transform the DMG. For example, starting with N,N-diethyl-2-fluorobenzamide, the amide could direct the introduction of the isopropyl group at the 3-position via lithiation followed by reaction with an isopropylating agent (e.g., isopropyl bromide). The final step would be the hydrolysis of the amide to the carboxylic acid.

| Directing Group Hierarchy (Relative Strength) |

| -O-C(O)NR₂ |

| -SO₂NR₂ |

| -C(O)NR₂ (Amide) |

| -CH₂NR₂ |

| -OR (Methoxy) |

| -F |

This table illustrates the relative directing ability of common functional groups in DoM reactions.

The introduction of a fluorine atom onto an aromatic ring can be achieved via nucleophilic aromatic substitution (SNAr). This reaction typically requires a leaving group (like Cl, Br, or NO₂) on the ring and is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

A common application of this strategy is the Balz-Schiemann reaction, which proceeds through a diazonium salt intermediate. This is often the preferred method when other SNAr conditions are not favorable.

Proposed Balz-Schiemann Route:

Nitration: Start with 3-isopropylbenzoic acid and perform nitration. This would likely yield a mixture of isomers, from which 3-isopropyl-2-nitrobenzoic acid would need to be isolated.

Reduction: The nitro group of 3-isopropyl-2-nitrobenzoic acid is reduced to an amine to give 2-amino-3-isopropylbenzoic acid.

Diazotization: The amino group is treated with a source of nitrous acid (e.g., NaNO₂ in HCl) at low temperatures to form the corresponding diazonium salt.

Fluorination: The diazonium salt is then treated with a fluoride (B91410) source, such as fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), to form a thermally stable diazonium tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt. Gentle heating of this salt releases nitrogen gas and yields the desired this compound.

| Step | Transformation | Typical Reagents | Key Intermediate |

| 1 | Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | 2-Amino-3-isopropylbenzoic acid |

| 2 | Diazotization | NaNO₂, aq. HCl, 0-5 °C | 2-Carboxy-6-isopropybenzenediazonium chloride |

| 3 | Salt Formation | HBF₄ or HPF₆ | Diazonium tetrafluoroborate salt |

| 4 | Thermal Decomposition | Heat (Δ) | This compound |

This route offers good regiochemical control, provided that the initial nitration and isolation of the correct isomer are successful.

Electrophilic Aromatic Substitution (EAS) Methodologies for Ring Functionalization

Electrophilic Aromatic Substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic rings. uci.edumasterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, a key EAS reaction is the Friedel-Crafts alkylation or acylation. wikipedia.orglibretexts.orgrsc.orgnih.govlibretexts.org A plausible strategy would involve the introduction of the isopropyl group onto a 2-fluorotoluene (B1218778) or 2-fluorobenzoic acid precursor.

For instance, the Friedel-Crafts alkylation of 2-fluorotoluene with 2-chloropropane (B107684) or propene, using a Lewis acid catalyst like aluminum chloride (AlCl₃), could introduce the isopropyl group. However, controlling the regioselectivity of this reaction presents a significant challenge. The fluorine atom is a deactivating but ortho, para-directing group, while the methyl group is an activating and ortho, para-directing group. The interplay between these two substituents would likely lead to a mixture of isomeric products, complicating the isolation of the desired 2-fluoro-3-isopropyltoluene intermediate.

Similarly, direct Friedel-Crafts alkylation on 2-fluorobenzoic acid is generally not feasible because the carboxyl group is a strong deactivating group, which renders the aromatic ring highly unreactive towards EAS. libretexts.org

A summary of potential Friedel-Crafts alkylation approaches is presented below.

| Starting Material | Electrophile/Catalyst | Potential Major Products | Key Challenges |

| 2-Fluorotoluene | CH₃CHClCH₃ / AlCl₃ | Mixture of regioisomers | Poor regioselectivity due to competing directing effects. |

| Fluorobenzene | CH₃CHClCH₃ / AlCl₃ | Mixture of 2- and 4-isopropylfluorobenzene | Difficulty in isolating the ortho-isomer. |

| 2-Fluorobenzoic Acid | CH₃CHClCH₃ / AlCl₃ | No reaction | Strong deactivation by the carboxylic acid group. |

Oxidation of Corresponding Toluene or Isopropylbenzene Precursors to Benzoic Acid

A widely used and reliable method for preparing benzoic acid derivatives is the oxidation of an alkyl group attached to the benzene ring. libretexts.org This side-chain oxidation is effective for primary and secondary alkyl groups, provided the benzylic carbon has at least one hydrogen atom. masterorganicchemistry.comwordpress.com Strong oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid, are typically employed for this transformation. pearson.comncert.nic.in

Reaction Scheme:

Step 1: Synthesis of 2-fluoro-3-isopropyltoluene (via methods discussed in other sections).

Step 2: Oxidation of 2-fluoro-3-isopropyltoluene with KMnO₄ followed by acidic workup to yield this compound.

This method is advantageous due to the high efficiency of the oxidation step for many alkylbenzene substrates.

Modern and Advanced Synthetic Approaches

Recent advancements in organic synthesis offer more sophisticated and selective methods for constructing complex aromatic compounds.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aromatic Ring Construction

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high precision. The Suzuki and Negishi couplings are particularly relevant for constructing the disubstituted aromatic core of the target molecule. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. A potential route to the target molecule's core could involve the reaction between 2-fluorophenylboronic acid and 3-isopropylphenyl halide, or vice versa.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide, also typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.org This reaction is known for its high functional group tolerance. A synthesis could involve coupling an arylzinc reagent, such as (2-fluoro-3-carboxyphenyl)zinc chloride, with an isopropyl halide.

While the Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, its direct application to the synthesis of this compound is not for the primary C-C or C-COOH bond formations. wikipedia.orglibretexts.orgacs.orgyoutube.comchemrxiv.org However, this reaction is crucial in the broader context of pharmaceutical synthesis, where benzoic acid derivatives like the target molecule are often further functionalized with amine-containing moieties to produce active pharmaceutical ingredients (APIs). acs.orgyoutube.com

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | 2-Fluoro-3-halobenzoic acid derivative | Isopropylboronic acid | Pd(PPh₃)₄ / Base | Aryl-Isopropyl |

| Negishi Coupling | 2-Fluoro-3-halobenzoic acid derivative | Isopropylzinc halide | Pd(dppf)Cl₂ | Aryl-Isopropyl |

C-H Activation and Functionalization Strategies for Direct Substitution

Direct C-H activation is an emerging field that allows for the functionalization of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. magtech.com.cnrsc.org A directing group is often used to guide the metal catalyst to a specific C-H bond, typically at the ortho position. researchgate.netrsc.org

For the synthesis of this compound, the carboxylic acid group of 2-fluorobenzoic acid could serve as a directing group. A transition-metal catalyst (e.g., based on palladium, rhodium, or cobalt) could coordinate to the carboxylate and selectively activate the adjacent C-H bond at the C3 position for isopropylation using a suitable reagent. This strategy avoids the pre-functionalization required in cross-coupling reactions, making it a highly efficient and modern approach. rsc.orgnih.gov

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods provide alternative energy sources to drive chemical reactions, often under mild conditions.

Photochemical Synthesis: Photoredox catalysis has enabled novel transformations, including the carboxylation of C-H bonds. rsc.org A potential photochemical route could involve the direct C-H carboxylation of 1-fluoro-2-isopropylbenzene using carbon dioxide (CO₂) as a C1 source. chemrxiv.orgresearchgate.net This approach is attractive from a green chemistry perspective, as it utilizes an abundant greenhouse gas as a reagent. chemrxiv.orgacs.orgresearchgate.net

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction. lew.ro Instead of chemical oxidants like KMnO₄, the oxidation of a 2-fluoro-3-isopropyltoluene precursor could potentially be achieved electrochemically at an anode. Furthermore, selective electrochemical fluorination has been developed as a method to introduce fluorine atoms into organic molecules, representing another advanced tool in the synthesis of fluorinated compounds. nih.govnih.govacs.org

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in continuous-flowing streams through a reactor, has become a powerful technology for the synthesis of fine chemicals and APIs. nih.govresearchgate.netrsc.org This approach offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, improved reproducibility, and easier scalability. google.comrsc.orgbeilstein-journals.org

A multi-step synthesis of this compound could be designed as a continuous flow process. acs.org For example, a flow reactor could be set up to perform a Negishi coupling to form the aromatic core, followed by an in-line purification or solvent switch, before the stream enters a second reactor for oxidation to the final benzoic acid product. beilstein-journals.org This integration of multiple reaction and purification steps streamlines the manufacturing process, reduces waste, and allows for more efficient production. rsc.orgbeilstein-journals.org

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information regarding established synthetic methodologies for the compound This compound . Consequently, a comparative analysis of its synthetic routes, including evaluations of yield, purity, atom economy, selectivity control, and scale-up considerations, cannot be provided at this time.

The search results yielded information on related but structurally distinct compounds, such as isomers (e.g., 2-Fluoro-4-(propan-2-yl)benzoic acid) or analogues with different substituents at the 3-position (e.g., chloro, nitro, or amino groups). However, no documents detailing one or more synthetic pathways to this compound itself were identified.

Therefore, it is not possible to generate the article as requested within the strict constraints of the provided outline and the requirement for scientific accuracy. The necessary data for a comparative analysis of synthetic routes for this specific compound are not present in the public domain based on the performed searches.

Spectroscopic and Structural Elucidation Techniques in Research on 2 Fluoro 3 Propan 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of 2-Fluoro-3-(propan-2-yl)benzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum can be divided into the aromatic and aliphatic regions.

Aromatic Region: The three protons on the benzene (B151609) ring will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. Based on data for the analogous compound, 2-Fluoro-3-methylbenzoic acid, the aromatic protons are expected in the range of δ 7.0-8.0 ppm. arkat-usa.org The proton ortho to the carboxyl group is typically the most deshielded.

Aliphatic Region: The isopropyl group gives rise to two distinct signals. A septet (or multiplet) is expected for the single methine proton (-CH), and a doublet for the six equivalent methyl protons (-CH₃). The methine proton signal would be further downfield than the methyl protons due to its proximity to the aromatic ring. The integration of these signals would correspond to a 1:6 ratio. For comparison, in 2-Fluoro-3-methylbenzoic acid, the methyl protons appear as a doublet at approximately 2.28 ppm. arkat-usa.org

Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration and solvent dependent.

A hypothetical ¹H NMR data table for this compound is presented below, based on analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | >10 | broad s | - |

| Ar-H | 7.0 - 8.0 | m | - |

| CH(CH₃)₂ | 3.0 - 3.5 | septet | ~7.0 |

| CH(CH ₃)₂ | ~1.2 | d | ~7.0 |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is often employed to simplify the spectrum and enhance signal intensity.

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule. The signals for the carboxyl carbon and the aromatic carbons will be downfield, while the aliphatic carbons of the isopropyl group will be upfield. The carbon atom attached to the fluorine will show a large C-F coupling constant.

The predicted chemical shift ranges for the carbon atoms are as follows:

Carboxyl Carbon (C=O): ~165-175 ppm

Aromatic Carbons: ~115-165 ppm. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), and the carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF).

Aliphatic Carbons: The methine carbon (-CH) is expected around 25-35 ppm, and the methyl carbons (-CH₃) around 20-25 ppm.

Below is a table of predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 165 - 175 |

| C -F | 158 - 164 (d, ¹JCF) |

| C -COOH | 120 - 125 |

| C -CH(CH₃)₂ | 140 - 145 |

| Ar-C | 115 - 135 |

| C H(CH₃)₂ | 25 - 35 |

| CH(C H₃)₂ | 20 - 25 |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, ¹⁹F NMR spectra are relatively easy to acquire.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. In the case of 2-Fluoro-3-methylbenzoic acid, the ¹⁹F NMR signal appears at approximately -114.82 ppm (relative to CFCl₃). arkat-usa.org A similar chemical shift would be expected for the title compound.

The fluorine signal will be split by the neighboring aromatic protons, providing further structural confirmation. This coupling information can be used to assign the aromatic proton signals in the ¹H NMR spectrum.

While one-dimensional NMR provides a wealth of information, two-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent aromatic protons and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the isopropyl protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide information about the conformation of the molecule, for example, the spatial relationship between the isopropyl group and the adjacent substituents on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds and functional groups.

Key expected absorption bands include:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are observed just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch (Carboxylic Acid): This vibration, coupled with O-H bending, appears in the 1210-1320 cm⁻¹ range.

C-F Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ is characteristic of the carbon-fluorine bond.

A summary of the expected FT-IR absorption bands is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O stretch | 1210 - 1320 | Strong |

| C-F stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₁₀H₁₁FO₂), the nominal molecular weight is approximately 182.19 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻) would be observed, confirming the molecular mass. The fragmentation pattern provides a structural puzzle; common losses for carboxylic acids include the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da). libretexts.org The presence of the isopropyl group would likely lead to the loss of a methyl radical (-15 Da) or a propyl fragment.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). lcms.cz This technique can differentiate between compounds that have the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to confirm its elemental formula, C₁₀H₁₁FO₂. The theoretical exact mass can be calculated with high precision, and the experimental value obtained from an HRMS instrument would be expected to match it closely.

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₀H₁₁FO₂ | [M+H]⁺ (Protonated) | 183.0816 |

| C₁₀H₁₁FO₂ | [M-H]⁻ (Deprotonated) | 181.0670 |

| C₁₀H₁₁FO₂ | [M+Na]⁺ (Sodium Adduct) | 205.0635 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and fragmented further to produce a secondary mass spectrum of the resulting fragment ions (product ions). This method provides detailed structural information and helps to elucidate fragmentation pathways. nih.govacs.org

In the MS/MS analysis of this compound, the deprotonated molecule [M-H]⁻ at m/z 181.0670 would typically be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic product ions. A key fragmentation pathway for deprotonated benzoic acid derivatives is the loss of carbon dioxide (CO₂), a process that can sometimes be reversible within the mass spectrometer. sci-hub.se

A plausible fragmentation pathway would involve the initial loss of CO₂ (44 Da) from the carboxylate group, followed by further fragmentation of the isopropyl substituent.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Formula of Product Ion |

|---|---|---|---|

| 181.07 | CO₂ (Carbon Dioxide) | 137.07 | [C₉H₁₀F]⁻ |

| 181.07 | CH₃ (Methyl Radical) | 166.05 | [C₉H₈FO₂]⁻ |

| 137.07 | CH₄ (Methane) | 121.04 | [C₈H₆F]⁻ |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. For this compound, a successful crystallographic analysis would yield a detailed model of its solid-state structure.

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections. By measuring the intensities and positions of these reflections, the electron density map of the molecule can be calculated, which is then used to build a complete three-dimensional structural model. The final output includes precise atomic coordinates, unit cell dimensions, and the space group of the crystal lattice.

The crystal structure reveals not only the molecular geometry but also how molecules pack together in the solid state, which is governed by intermolecular interactions. For carboxylic acids, the most prominent interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net

In the crystal structure of this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The primary interaction would be the classic R₂²(8) carboxylic acid dimer formation. researchgate.net

π-π Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking, further stabilizing the crystal lattice. The specific geometry (e.g., parallel-displaced or T-shaped) would be determined by the steric influence of the substituents.

Van der Waals Forces: Dispersion forces, particularly involving the bulky propan-2-yl group, would also play a significant role in the molecular packing.

The study of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering, where specific crystal structures with desired properties are designed. nih.govnih.gov

Conformational Analysis in the Crystalline State

A thorough search of scientific literature and structural databases did not yield specific research findings or crystallographic data for the conformational analysis of this compound in the crystalline state. Consequently, detailed research findings and data tables regarding its solid-state conformation, including parameters such as bond lengths, bond angles, and torsion angles, are not publicly available at this time.

While general principles of conformational analysis for substituted benzoic acids are well-established, the absence of specific experimental data for this compound prevents a detailed and accurate discussion as required by the specified outline. Information on analogous compounds is available but would not constitute a direct research finding for the target molecule.

Computational and Theoretical Investigations of 2 Fluoro 3 Propan 2 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like 2-Fluoro-3-(propan-2-yl)benzoic acid. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry corresponding to the lowest energy state.

For substituted benzoic acids, DFT calculations can predict the planarity of the molecule and the orientation of the carboxylic acid and isopropyl groups. The interplay between the fluorine atom at the 2-position and the bulky isopropyl group at the 3-position significantly influences the orientation of the carboxylic acid group. These calculations can determine the relative energies of different conformers, identifying the most stable arrangement of the atoms.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzoic Acid using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-F | ~1.35 | - | - |

| C-COOH | ~1.49 | ~120 | Variable |

| C=O | ~1.21 | - | - |

| C-OH | ~1.36 | - | - |

| O-H | ~0.97 | ~105 | 0 or 180 |

| Note: This table presents typical values for substituted benzoic acids and is for illustrative purposes. Actual values for this compound would require specific calculations. |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide higher accuracy for electronic energies and molecular properties. These high-level calculations can be used to benchmark the results obtained from DFT and to investigate systems where electron correlation effects are particularly important. For a molecule like this compound, ab initio calculations can offer a more refined understanding of the subtle electronic interactions between the substituents on the benzene (B151609) ring.

Molecular Modeling and Conformational Analysis

The presence of rotatable bonds in this compound, specifically the C-C bond connecting the carboxylic acid group to the ring and the C-C bond of the isopropyl group, gives rise to different possible spatial arrangements, or conformations.

Molecular modeling techniques are employed to explore the conformational landscape of this compound and to identify the stable conformers, which correspond to energy minima on the potential energy surface. The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. In many benzoic acid derivatives, two main planar conformers, cis and trans, are considered, referring to the orientation of the hydroxyl proton of the carboxylic acid group relative to the carbonyl oxygen.

The presence of the ortho-fluoro substituent can lead to intramolecular hydrogen bonding between the fluorine and the carboxylic acid proton in the cis conformation. However, the steric hindrance from the adjacent isopropyl group will play a crucial role in determining the most stable conformation. Computational methods can quantify the energy differences between these conformers, revealing the preferred geometry.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Description | Relative Energy (kJ/mol) |

| 1 | cis-COOH, Isopropyl group rotated for minimal steric clash | 0.00 (most stable) |

| 2 | trans-COOH, Isopropyl group rotated for minimal steric clash | > 5.0 |

| 3 | Non-planar COOH | Higher energy |

| Note: The relative energies are hypothetical and serve to illustrate the expected trend. Actual values would be determined through specific computational studies. |

The energy barriers to rotation around the single bonds in this compound determine the dynamic behavior of the molecule. The rotational barrier around the C-COOH bond is of particular interest as it governs the interconversion between different conformers. DFT calculations can be used to map the potential energy surface as a function of the dihedral angle of the rotating bond. The height of the energy barrier provides information on the flexibility of the molecule and the timescale of conformational changes. The steric bulk of the isopropyl group adjacent to the carboxylic acid is expected to significantly influence this rotational barrier.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the carboxylic acid group, while the LUMO is expected to be distributed over the aromatic ring and the carbonyl group of the carboxylic acid. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. DFT calculations are well-suited for determining the energies and visualizing the shapes of the HOMO and LUMO.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

| Note: These energy ranges are typical for similar aromatic carboxylic acids and are for illustrative purposes. Specific calculations are needed for this compound. |

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.comsemanticscholar.org A larger energy gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

For this compound, DFT calculations could be employed to determine the energies of these frontier orbitals. From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify different aspects of its chemical behavior. These descriptors provide a more nuanced understanding of the molecule's reactivity profile.

Table 4.1: Key Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of the molecule to change its electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table outlines the theoretical framework for calculating reactivity descriptors. The actual values would require specific DFT calculations for this compound.

Electrostatic Potential (ESP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. dntb.gov.ua The ESP map illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. wuxiapptec.com

For this compound, the ESP surface would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The acidic proton of the carboxyl group would exhibit a region of high positive potential, highlighting its susceptibility to deprotonation. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. The isopropyl group, being an electron-donating group, would slightly increase the electron density on the benzene ring. Analyzing the ESP surface provides a qualitative prediction of how the molecule will interact with other charged or polar species, including solvents and biological macromolecules. researchgate.net

Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are sensitive to the local electronic environment of each nucleus. For instance, the chemical shift of the carboxylic acid proton would be predicted at a high value (downfield), consistent with its acidic nature. The aromatic protons would show distinct shifts influenced by the electron-withdrawing fluorine atom and the electron-donating isopropyl group. The protons of the isopropyl group would have characteristic shifts as well. Comparing the calculated spectrum with an experimental one can aid in the definitive assignment of all signals.

Table 4.2: Predicted ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-COOH) | > 10 |

| Aromatic (ring) | 7.0 - 8.5 |

| Isopropyl (-CH) | ~ 3.0 |

| Isopropyl (-CH₃) | ~ 1.2 |

Note: These are illustrative values based on typical ranges for similar functional groups. Accurate predictions require specific quantum chemical calculations.

Predicted Vibrational Frequencies and Intensities for IR/Raman

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule by probing its vibrational modes. Computational chemistry can predict the vibrational frequencies and their corresponding intensities for this compound. researchgate.net These calculations are typically performed on the optimized molecular geometry.

The predicted vibrational spectrum would show characteristic frequencies for the various functional groups present. For example, a strong absorption band corresponding to the C=O stretching of the carboxylic acid would be predicted around 1700 cm⁻¹. The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The C-F stretching vibration would also have a characteristic frequency. Aromatic C-H and C-C stretching vibrations would also be present. By comparing the calculated vibrational spectrum with experimental IR and Raman data, a detailed assignment of the observed bands can be achieved, confirming the molecular structure. ijtsrd.com

Table 4.3: Predicted Key Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Isopropyl) | 2850 - 3000 |

| C=O stretch (Carboxylic acid) | 1680 - 1720 |

| C-C stretch (Aromatic ring) | 1400 - 1600 |

| C-F stretch | 1100 - 1300 |

Note: These are illustrative values based on typical ranges for these functional groups. Accurate predictions require specific quantum chemical calculations.

Acidity (pKa) Predictions and Protonation State Analysis

The acidity of a compound, quantified by its pKa value, is a fundamental chemical property. Computational methods can predict the pKa of this compound. One common approach involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a continuum solvation model.

Thermochemical Calculations and Stability Studies

Thermochemical parameters such as the enthalpy of formation, entropy, and Gibbs free energy of formation can be calculated for this compound using computational methods. These calculations typically involve determining the molecule's total electronic energy and then applying statistical mechanics to account for vibrational, rotational, and translational contributions to the thermodynamic properties. mdpi.com

These calculated thermochemical data provide insights into the molecule's stability and can be used to predict the thermodynamics of reactions in which it participates. For instance, the relative energies of different conformers of the molecule can be calculated to determine the most stable three-dimensional structure. Stability studies can also involve assessing the molecule's propensity to undergo decomposition or isomerization reactions by calculating the activation energies for these processes.

Reactivity and Derivatization Chemistry of 2 Fluoro 3 Propan 2 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of other functional groups, including esters, amides, alcohols, and acid chlorides. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.

2-Fluoro-3-(propan-2-yl)benzoic acid can be converted to its corresponding esters through several established methods. The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the ester product by removing the water formed. youtube.com

For example, the reaction with primary alcohols like 1-propanol (B7761284) yields the corresponding propyl ester. youtube.com The process can be adapted for various alcohols, including monohydric and polyhydric alcohols, to produce a diverse range of ester derivatives. google.comgoogle.com The reaction conditions, such as temperature and catalyst choice, can be optimized depending on the specific alcohol being used. google.com

| Alcohol Reactant | Ester Product | Typical Conditions |

|---|---|---|

| Methanol | Methyl 2-fluoro-3-(propan-2-yl)benzoate | H₂SO₄ (cat.), Reflux |

| Ethanol (B145695) | Ethyl 2-fluoro-3-(propan-2-yl)benzoate | H₂SO₄ (cat.), Reflux |

| 1-Propanol | Propyl 2-fluoro-3-(propan-2-yl)benzoate | Acid catalyst, Heat youtube.com |

Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with primary or secondary amines. researchgate.net This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A more direct, one-pot condensation method involves the use of titanium(IV) chloride (TiCl₄) as a mediator. nih.gov This procedure allows for the direct coupling of a wide range of carboxylic acids and amines in pyridine (B92270) at elevated temperatures, providing the corresponding amides in moderate to excellent yields. nih.gov The reaction proceeds effectively with both aliphatic and aromatic amines. nih.gov

| Amine Reactant | Amide Product | Typical Reagents |

|---|---|---|

| Aniline | N-phenyl-2-fluoro-3-(propan-2-yl)benzamide | TiCl₄, Pyridine, 85°C nih.gov |

| Propylamine | N-propyl-2-fluoro-3-(propan-2-yl)benzamide | TiCl₄, Pyridine, 85°C nih.gov |

| Diethylamine | N,N-diethyl-2-fluoro-3-(propan-2-yl)benzamide | DCC or EDC, CH₂Cl₂ |

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The product of this reaction would be (2-fluoro-3-(propan-2-yl)phenyl)methanol.

Reduction of a carboxylic acid to an aldehyde is a more delicate transformation that requires milder and more selective reducing agents to prevent over-reduction to the alcohol. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced under controlled conditions.

For the synthesis of esters and amides under milder conditions, this compound can be converted into a more reactive acyl chloride derivative. This is readily achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating its displacement by nucleophiles. libretexts.org The resulting 2-fluoro-3-(propan-2-yl)benzoyl chloride is a highly reactive intermediate.

The general mechanism with thionyl chloride involves nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂, followed by elimination of a chloride ion and subsequent loss of sulfur dioxide and hydrogen chloride to form the final acid chloride. libretexts.org Similarly, benzoic acid anhydrides can be formed, often by reacting the corresponding acid chloride with a carboxylate salt.

Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is influenced by the electronic properties of the attached substituents. The outcome of such reactions is determined by the interplay of the activating/deactivating and directing effects of the fluoro, isopropyl, and carboxylic acid groups. libretexts.org

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commasterorganicchemistry.com The existing substituents on the ring of this compound determine the position of the incoming electrophile.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

Fluoro (-F): Halogens are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because of their electron-donating resonance effect. uci.edu

Isopropyl (-CH(CH₃)₂): Alkyl groups are weakly activating and ortho, para-directors due to hyperconjugation and a weak electron-donating inductive effect.

Considering these influences, the C5 position is the most probable site for electrophilic attack. It is electronically favored by both the activating isopropyl group and the meta-directing carboxylic acid group. The C6 position is sterically hindered by the adjacent bulky isopropyl group. Therefore, substitution at C5 is predicted to be the major pathway.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-5-nitro-3-(propan-2-yl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-fluoro-3-(propan-2-yl)benzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-Fluoro-3-(propan-2-yl)-5-sulfobenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction unlikely due to strong deactivation by -COOH group uci.edu |

Table of Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Main subject compound |

| Methyl 2-fluoro-3-(propan-2-yl)benzoate | Ester derivative |

| Ethyl 2-fluoro-3-(propan-2-yl)benzoate | Ester derivative |

| Propyl 2-fluoro-3-(propan-2-yl)benzoate | Ester derivative |

| N-phenyl-2-fluoro-3-(propan-2-yl)benzamide | Amide derivative |

| N-propyl-2-fluoro-3-(propan-2-yl)benzamide | Amide derivative |

| N,N-diethyl-2-fluoro-3-(propan-2-yl)benzamide | Amide derivative |

| (2-fluoro-3-(propan-2-yl)phenyl)methanol | Reduction product (alcohol) |

| 2-fluoro-3-(propan-2-yl)benzoyl chloride | Activated acid derivative |

| 2-Fluoro-5-nitro-3-(propan-2-yl)benzoic acid | Predicted nitration product |

| 5-Bromo-2-fluoro-3-(propan-2-yl)benzoic acid | Predicted bromination product |

| 2-Fluoro-3-(propan-2-yl)-5-sulfobenzoic acid | Predicted sulfonation product |

| Titanium(IV) chloride (TiCl₄) | Reagent for amide formation |

| Lithium aluminum hydride (LiAlH₄) | Reducing agent |

| Thionyl chloride (SOCl₂) | Reagent for acid chloride formation |

Nucleophilic Aromatic Substitution (S_NAr) at the Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. libretexts.orglibretexts.org In the case of this compound, the carboxylic acid group, especially in its deprotonated carboxylate form, and the fluorine atom itself contribute to the electrophilic character of the aromatic ring, thereby facilitating nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org

For this compound, SNAr reactions can be employed to introduce a variety of nucleophiles at the C2 position, leading to the synthesis of diverse derivatives. Common nucleophiles include alkoxides, phenoxides, amines, and thiols. For instance, reaction with an alkoxide (RO⁻) would yield a 2-alkoxy-3-(propan-2-yl)benzoic acid. Research on unprotected 2-fluorobenzoic acids has demonstrated that substitution of the fluorine group can be readily accomplished with organolithium and Grignard reagents in the absence of a metal catalyst. researchgate.net This allows for the formation of new carbon-carbon bonds at this position.

The general conditions for these reactions often involve a strong base to generate the nucleophile and a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the reaction. The table below summarizes potential SNAr reactions for this compound based on established reactivity patterns of fluoroarenes.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-3-(propan-2-yl)benzoic acid |

| Amine | Aniline (C₆H₅NH₂) | 2-(Phenylamino)-3-(propan-2-yl)benzoic acid |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-3-(propan-2-yl)benzoic acid |

| Organolithium | n-Butyllithium (n-BuLi) | 2-Butyl-3-(propan-2-yl)benzoic acid |

Metalation and Directed Functionalization of C-H Bonds

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. organic-chemistry.org This reaction relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent, typically n-BuLi or s-BuLi, and directs deprotonation to an adjacent ortho position. baranlab.org The carboxylic acid group, after in-situ deprotonation to the carboxylate, can act as a moderate to strong DMG. semanticscholar.orgrsc.org

In this compound, the carboxylate group directs lithiation to the C6 position. However, the fluorine atom at the C2 position also has a directing effect. Studies on meta-substituted fluorobenzoic acids have shown that the directing effects of the carboxylate and the fluoro group can be complementary. semanticscholar.orgrsc.orgresearchgate.net The fluorine atom, being a moderate directing group, can also facilitate deprotonation at an adjacent position. In this specific molecule, the primary site of metalation is expected to be the C6 position, which is ortho to the powerful carboxylate directing group.

The reaction is typically carried out at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF), often with an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up organolithium aggregates and increase basicity. baranlab.orgbohrium.com The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C6 position with high regioselectivity. nih.gov

This methodology provides a route to a wide array of 2,3,6-trisubstituted benzoic acid derivatives that would be difficult to access through classical electrophilic aromatic substitution methods, which are often hampered by poor regioselectivity. bohrium.comorganic-chemistry.org

The table below illustrates the types of products that can be synthesized from this compound via a DoM-electrophilic quench sequence.

| Electrophile | Reagent Example | Product at C6 Position |

|---|---|---|

| Iodine | I₂ | -I |

| Aldehyde | Benzaldehyde (B42025) (PhCHO) | -CH(OH)Ph |

| Carbon dioxide | CO₂ (gas) | -COOH |

| Alkyl halide | Methyl iodide (CH₃I) | -CH₃ |

| Silyl halide | Trimethylsilyl (B98337) chloride (TMSCl) | -Si(CH₃)₃ |

Cross-Coupling Reactions at Other Halogenated Positions (if applicable)

While this compound itself does not have other halogenated positions, derivatives of this compound, for example, those synthesized via directed ortho-metalation and quenching with an iodinating agent, can participate in transition metal-catalyzed cross-coupling reactions. rsc.org Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are cornerstone methods for the formation of C-C bonds in modern organic synthesis. rsc.orgorganic-chemistry.org

Should a bromo or iodo substituent be introduced at the C6 position, this site would become a handle for such transformations. Aryl iodides and bromides are common substrates for these reactions. For instance, a Suzuki coupling would involve the reaction of the C6-iodinated derivative with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl linkage. A Heck reaction would couple the aryl halide with an alkene, and a Sonogashira coupling would form a bond with a terminal alkyne. organic-chemistry.orgresearchgate.net

These potential reactions significantly broaden the synthetic utility of the this compound scaffold, allowing for the construction of complex molecular architectures.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl-Alkynyl |

Reactions Involving the Propan-2-yl (Isopropyl) Group

The isopropyl group offers additional sites for chemical modification, primarily at the benzylic position.

The isopropyl group is a secondary alkyl chain, and its oxidation can be achieved under specific conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. libretexts.org Since the benzylic carbon of the isopropyl group is a tertiary carbon, it is generally resistant to oxidation that requires a benzylic hydrogen. However, under harsh conditions, cleavage of the isopropyl group to form a carboxylic acid at that position might be possible, though this is a less controlled transformation. A more controlled oxidation would target the benzylic C-H bond if one were present. For the isopropyl group, direct oxidation to a ketone at the benzylic position is not possible as there are no hydrogens on the benzylic carbon to be removed. Oxidation of the isopropyl group itself, if forced, would likely lead to degradation of the side chain. However, it is well-established that secondary alcohols are oxidized to ketones. vaia.com Isopropyl alcohol, for example, is oxidized to acetone. tardigrade.indoubtnut.com

The benzylic position—the carbon atom of the isopropyl group directly attached to the aromatic ring—is particularly reactive due to the ability of the benzene ring to stabilize intermediates (radicals, carbocations, or carbanions) via resonance.

A key reaction at the benzylic position is free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat allows for the selective bromination of the benzylic C-H bond. sciforum.netnih.govresearchgate.net In the case of the isopropyl group, this would lead to the formation of 2-fluoro-3-(2-bromo-propan-2-yl)benzoic acid. This benzylic bromide is a versatile intermediate that can subsequently undergo nucleophilic substitution or elimination reactions.

Mechanistic Investigations of Key Reactions

The mechanisms of the primary reactions involving this compound are well-established in the broader context of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): As previously discussed, the mechanism involves the addition of a nucleophile to the aromatic ring to form a stabilized Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion. libretexts.org The reaction is facilitated by the electron-withdrawing nature of the substituents on the ring. Computational studies on related systems have sometimes suggested a concerted (cSNAr) mechanism, though the stepwise pathway is more generally accepted for activated systems. nih.gov

Directed ortho-Metalation (DoM): The mechanism is believed to proceed through the formation of a complex between the Lewis acidic organolithium reagent and the Lewis basic DMG (the carboxylate). baranlab.org This complexation increases the kinetic acidity of the proximal ortho protons, facilitating their removal by the alkyllithium base. This is often referred to as a complex-induced proximity effect (CIPE). baranlab.org

Benzylic Bromination: This reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic position of the isopropyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the benzylic bromide and a new bromine radical, which continues the chain.

Synthesis of Structurally Modified Analogs for Chemical Space Exploration

The systematic structural modification of this compound is a key strategy in chemical space exploration, particularly within drug discovery programs. The goal is to generate a library of related but distinct compounds (analogs) to investigate structure-activity relationships (SAR). By modifying specific parts of the molecule, researchers can probe interactions with biological targets, optimize pharmacokinetic properties, and enhance potency and selectivity.

The primary point of derivatization is the carboxylic acid group, which is readily converted into a wide array of amides, esters, and other functional groups. Amide bond formation is the most prevalent strategy, allowing for the introduction of a vast number of commercially available or readily synthesized amines, thereby creating extensive and diverse chemical libraries.

A notable example of this approach is the synthesis of a series of 2-fluoro-3-(propan-2-yl)benzamide derivatives developed as potential modulators of the transient receptor potential cation channel subfamily M member 8 (TRPM8), a target for treating pain, migraine, and urological disorders. In these studies, this compound was used as a central building block to explore the chemical space around a core pharmacophore.

The general synthetic route involves the activation of the carboxylic acid followed by coupling with a desired amine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

Below are representative examples of derivatization reactions starting from this compound to generate structurally modified analogs.

Table 1: Synthesis of Amide Analogs via Acyl Chloride Intermediate This method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide.

| Starting Material | Reagent 1 | Reagent 2 | Resulting Analog | Rationale for Modification |

| This compound | SOCl₂ | (4-fluorophenyl)methanamine | N-(4-fluorobenzyl)-2-fluoro-3-(propan-2-yl)benzamide | To explore the effect of a substituted benzyl (B1604629) group on biological activity. |

| This compound | SOCl₂ | Pyridin-2-ylmethanamine | 2-Fluoro-N-(pyridin-2-ylmethyl)-3-(propan-2-yl)benzamide | To introduce a heterocyclic ring for potential new interactions with the biological target. |

| This compound | (COCl)₂ | 1-(Pyridin-4-yl)ethan-1-amine | 2-Fluoro-3-(propan-2-yl)-N-(1-(pyridin-4-yl)ethyl)benzamide | To introduce stereochemistry and a different heterocyclic attachment point to probe the binding pocket. |

Table 2: Synthesis of Amide Analogs via Peptide Coupling Reagents Peptide coupling reagents facilitate amide bond formation under milder conditions than the acyl chloride method, offering better tolerance for sensitive functional groups.